10-Hydroxy Amitriptyline Oxalate

Beschreibung

Eigenschaften

IUPAC Name |

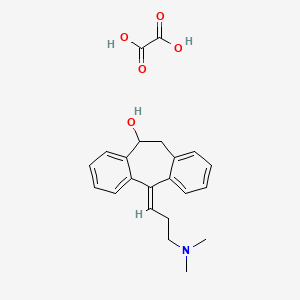

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)/b17-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIDJPMHGAQWEF-KCUXUEJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019737 | |

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-15-7 | |

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization for Research Applications

Synthetic Methodologies for 10-Hydroxy Amitriptyline (B1667244) Core Structure

The core structure of 10-hydroxy amitriptyline features a dibenzocycloheptene ring with a hydroxyl group at the 10th position and a propylidene side chain with a terminal dimethylamino group. nih.gov The geometry of the double bond in the propylidene chain gives rise to two geometric isomers: (Z) (zusammen, or together) and (E) (entgegen, or opposite). studymind.co.ukmasterorganicchemistry.com Furthermore, the hydroxylated carbon at position 10 is a chiral center, leading to (R) and (S) enantiomers for each geometric isomer.

The synthesis of the racemic mixtures of the (Z) and (E) isomers of 10-hydroxy amitriptyline has been a subject of study to produce analytical standards and to investigate their pharmacology. One of the early and notable synthetic approaches for creating both the (R,S)-(Z) and (R,S)-(E) isomers of a closely related analog was reported in the 1970s. acs.org While specific details for 10-hydroxy amitriptyline itself are often proprietary or part of broader metabolic studies, general synthetic strategies can be inferred.

A common route involves the hydroxylation of amitriptyline. sigmaaldrich.com This can be achieved using various oxidizing agents that introduce a hydroxyl group at the benzylic C-10 position of the dibenzocycloheptene ring. The reaction conditions can influence the ratio of the resulting (E) and (Z) isomers. The separation of these geometric isomers is typically accomplished using chromatographic techniques, such as high-performance liquid chromatography (HPLC), which can resolve the two forms based on their different polarities and spatial arrangements. sigmaaldrich.comnih.gov The result of such a synthesis is a racemic mixture, designated as (R,S), for each of the separated E and Z isomers.

Producing a single enantiomer, such as (R)- or (S)-10-hydroxy amitriptyline, requires a stereoselective synthesis approach. This is of significant interest because different enantiomers of a chiral compound can exhibit distinct pharmacological activities and metabolic profiles. nih.gov

Several strategies can be employed for stereoselective synthesis:

Asymmetric Catalysis : This involves using a chiral catalyst to influence the stereochemical outcome of a key reaction step. For instance, an asymmetric reduction of a ketone precursor using a chiral ruthenium-based catalyst could yield the hydroxyl group with a specific stereochemistry. rsc.org

Enzymatic Reactions : Biocatalysis, using isolated enzymes, can offer high stereoselectivity. Enzymes like cytochrome P450s, the same enzymes responsible for metabolizing amitriptyline in the liver, can be used in vitro to perform stereoselective hydroxylation. ontosight.aisigmaaldrich.com

Chiral Resolution : This method involves synthesizing a racemic mixture and then separating the enantiomers. One common technique is to react the racemic alcohol with a chiral resolving agent, such as R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent), to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated by chromatography. Afterward, the resolving agent is cleaved to yield the pure enantiomers. nih.gov

Research has shown that the metabolism of amitriptyline in humans is stereoselective, often favoring the formation of one enantiomer over the other. nih.govnih.gov This highlights the importance of having access to stereochemically pure isomers for accurate research.

Preparation of Oxalate (B1200264) Salt for Research Standard Applications

The freebase form of 10-hydroxy amitriptyline is a solid. sigmaaldrich.com However, for use as a research or analytical standard, it is often converted into a salt to enhance its stability, solubility, and ease of handling. htsbiopharma.combiocompare.com The oxalate salt is a common choice.

The preparation of 10-hydroxy amitriptyline oxalate involves reacting the freebase of the compound with oxalic acid in a suitable solvent. alentris.orgnih.gov The general procedure is as follows:

The purified 10-hydroxy amitriptyline freebase is dissolved in an appropriate organic solvent, such as ethanol (B145695) or acetone.

A solution of oxalic acid, typically a stoichiometric equivalent, dissolved in the same or a compatible solvent, is added to the freebase solution.

The oxalate salt, being less soluble in the solvent system, precipitates out of the solution.

The resulting crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under a vacuum.

This process yields this compound as a stable, crystalline solid that is suitable for accurate weighing and for use as a reference standard in various analytical applications. htsbiopharma.combiocompare.com

Chemical Modifications and Analog Design for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.govnih.gov By designing and synthesizing analogs of 10-hydroxy amitriptyline, researchers can probe the key chemical features required for its pharmacological effects.

Modifications can be made to several parts of the molecule:

The Dibenzocycloheptene Ring : Introducing different substituents (e.g., halogens, alkyl groups) onto the aromatic rings can alter the molecule's electronic properties and its ability to interact with biological targets.

The C-10 Hydroxyl Group : The stereochemistry of this group is known to be important. nih.gov Analogs could be synthesized where the hydroxyl group is replaced with other functional groups (e.g., a methoxy (B1213986) group, a fluorine atom) to understand the role of this hydrogen-bonding moiety.

The Propylidene Side Chain : The geometry of the double bond ((E) vs. (Z)) is a key structural feature. nih.gov The length of the alkyl chain and the nature of the amine substituent can also be varied. For example, demethylating the terminal amine to create a secondary amine (as in 10-hydroxynortriptyline) or a primary amine can significantly impact activity. nih.gov

By systematically altering the structure and assessing the impact on biological activity, a detailed SAR profile can be constructed. This information is invaluable for designing new compounds with potentially improved properties. nih.govnih.gov

Table of Mentioned Compounds

| Chemical Name | Other Names/Isomers |

| 10-Hydroxy Amitriptyline | hydroxyamitriptyline, (5EZ,10RS)-5-[3-(Dimethyl-amino)propylidene]-10,11-dihydro-5H-dibenzo[a,d] nih.govannulen-10-ol nih.gov |

| This compound | 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate htsbiopharma.comalentris.org |

| (E)-10-Hydroxy Amitriptyline | (±)-(E)-5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol sigmaaldrich.com |

| (Z)-10-Hydroxy Amitriptyline | (Z)-10-OH-AT nih.gov |

| (R)-10-Hydroxy Amitriptyline | - |

| (S)-10-Hydroxy Amitriptyline | - |

| Amitriptyline | - |

| Nortriptyline (B1679971) | N-Desmethyl Amitriptyline sigmaaldrich.com |

| 10-Hydroxynortriptyline (B30761) | 10-OH-NT nih.gov |

| Oxalic Acid | - nih.gov |

| R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride | Mosher's reagent nih.gov |

Metabolic Pathways and Enzymology of Biotransformation

Hydroxylation of Amitriptyline (B1667244) to 10-Hydroxy Amitriptyline

The primary route of amitriptyline metabolism involves hydroxylation at the 10th position, a reaction catalyzed by specific cytochrome P450 enzymes. This process is crucial as the resulting metabolite, 10-hydroxy amitriptyline, is known to be pharmacologically active. sci-hub.se

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP2C19) in Hydroxylation Pathways

The hydroxylation of amitriptyline is predominantly mediated by the cytochrome P450 enzyme system in the liver. sigmaaldrich.com Specifically, CYP2D6 is the key enzyme responsible for the 10-hydroxylation of both amitriptyline and its primary active metabolite, nortriptyline (B1679971). nih.govnih.govdrugbank.comresearchgate.net In vitro studies using cDNA-expressed human CYP enzymes have demonstrated that CYP2D6 is the sole enzyme mediating this specific hydroxylation reaction. nih.govdrugbank.com

In Vitro Enzymatic Kinetic Studies of 10-Hydroxylation

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have provided insights into the kinetics of amitriptyline hydroxylation. Studies have shown that CYP2D6 exhibits a high affinity for amitriptyline, with Km values in the range of 5-13 µmol/L. nih.govdrugbank.com This is in contrast to the lower affinities observed for enzymes involved in demethylation, such as CYP1A2, CYP3A4, and CYP2C9, which have Km values ranging from 74 to 92 µmol/l. nih.govdrugbank.com

The rate of 10-hydroxylation of amitriptyline has been quantified in human liver microsomes. At a substrate concentration of 5 µM, the hydroxylation rates were between 43 and 146 pmol per mg of protein per 10 minutes. nih.gov At a higher concentration of 100 µM, these rates increased to 305-871 pmol per mg of protein per 10 minutes. nih.gov It was also observed that at a high substrate concentration of 250 µM, the rate of 10-hydroxylation appeared to approach a plateau. nih.gov

| Enzyme | Metabolic Pathway | Km (µmol/L) | Vmax (mol h-1 (mol CYP)-1) | Reference |

|---|---|---|---|---|

| CYP2D6 | Hydroxylation | 5-13 | 90-145 | nih.govdrugbank.com |

| CYP2C19 | Demethylation | 5-13 | 475 | nih.govdrugbank.com |

| CYP1A2 | Demethylation | 74-92 | 90-145 | nih.govdrugbank.com |

| CYP3A4 | Demethylation | 74-92 | 90-145 | nih.govdrugbank.com |

| CYP2C9 | Demethylation | 74-92 | 90-145 | nih.govdrugbank.com |

Stereospecificity of 10-Hydroxylation (E- and Z-Isomer Formation)

The hydroxylation of amitriptyline at the 10th position is a stereospecific process, resulting in the formation of two geometric isomers: (E)-10-hydroxy amitriptyline and (Z)-10-hydroxy amitriptyline. nih.govnih.gov In vitro studies have shown that CYP2D6-mediated hydroxylation exclusively produces the (E)-isomer. nih.govdrugbank.com The (E)-isomer is the major metabolite found in plasma. researchgate.net

Further analysis has revealed the enantiomeric composition of these isomers. The E-10-hydroxy amitriptyline excreted in urine, either in its free form or as an O-glucuronide, consists mainly of the (-)-enantiomer. nih.gov In contrast, the N-glucuronide of E-10-hydroxy amitriptyline contains similar amounts of both the (+) and (-) enantiomers. nih.gov For Z-10-hydroxy amitriptyline, an excess of the (+)-isomer was found in the unconjugated, total conjugated, and N-glucuronidated forms in one patient studied. nih.gov

In a study of 27 patients, the mean plasma concentrations of the isomers, as a percentage of the sum of amitriptyline and its five major metabolites, were as follows: cis-10-OH AT (1.1%), trans-10-OH AT (4.0%), cis-10-OH NT (4.0%), and trans-10-OH NT (33%). nih.gov The trans-10-OH NT was always the predominant hydroxylated metabolite. nih.gov

Further Biotransformation of 10-Hydroxy Amitriptyline

Following its formation, 10-hydroxy amitriptyline undergoes further metabolic conversions, primarily through glucuronidation and oxidative degradation.

Glucuronidation Pathways

A significant pathway in the further biotransformation of 10-hydroxy amitriptyline is conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Both O-glucuronides and quaternary ammonium-linked N-glucuronides of 10-hydroxylated amitriptyline metabolites have been identified in human urine. tandfonline.com

Studies have shown that the glucuronidation of E-10-hydroxynortriptyline, a downstream metabolite, is stereoselective. In human liver microsomes, only the (+)-enantiomer was found to be glucuronidated. nih.gov Amitriptyline itself acts as a potent competitive inhibitor of this glucuronidation reaction. nih.gov The N-glucuronides are resistant to acid hydrolysis but can be cleaved enzymatically. tandfonline.com

Oxidative Degradation and Formation of Related Metabolites

Oxidative degradation is another route for the biotransformation of 10-hydroxy amitriptyline. This can involve further hydroxylation and subsequent demethylation. nih.gov For instance, 10-hydroxy amitriptyline can be demethylated to form 10-hydroxynortriptyline (B30761). nih.gov Further oxidation of 10-hydroxy amitriptyline can lead to the formation of other metabolites, including a ketone product. nih.gov The degradation of amitriptyline and its metabolites can be influenced by factors such as light, leading to photodegradation. mdpi.com

Molecular and Cellular Pharmacological Characterization

Receptor Binding Affinities and Ligand Interaction Studies (In Vitro)

The pharmacological activity of 10-Hydroxy Amitriptyline (B1667244), a significant metabolite of Amitriptyline, is defined by its interaction with various neurotransmitter receptors and transporters. In vitro studies have characterized its binding profile, often in comparison to its parent compound and the other primary metabolite, Nortriptyline (B1679971).

Amitriptyline is known to be a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic side effects dergipark.org.tr. Studies comparing Amitriptyline and its metabolites indicate that the hydroxylated metabolites generally possess a significantly lower affinity for these receptors. For instance, the metabolite Amitriptylinoxide shows a substantially weaker affinity for muscarinic receptors compared to Amitriptyline nih.gov. While specific binding constants for 10-Hydroxy Amitriptyline are not detailed in the available literature, it follows the general principle that hydroxylation reduces muscarinic receptor antagonism relative to the parent compound. This reduction in binding affinity suggests a lesser contribution to the anticholinergic effects observed with Amitriptyline therapy.

Amitriptyline exhibits very high affinity for the histamine (B1213489) H1 receptor, acting as a potent antagonist nih.govnih.gov. This action is linked to the sedative effects of the drug. Tricyclic antidepressants as a class, particularly tertiary amines like Amitriptyline, are among the most potent H1 receptor antagonists known nih.govresearchgate.net. While direct Ki values for 10-Hydroxy Amitriptyline at histamine receptors are not prominently reported, metabolites of tricyclic antidepressants typically show reduced affinity for this receptor compared to the parent drug. This suggests that 10-Hydroxy Amitriptyline is likely a weaker H1 antagonist than Amitriptyline itself.

The primary antidepressant action of Amitriptyline and its metabolites stems from their inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters nih.gov. Amitriptyline itself is a potent and relatively balanced inhibitor of both SERT and NET sigmaaldrich.comdrugbank.comnih.gov. In contrast, its demethylated metabolite, Nortriptyline, is a more potent and selective inhibitor of NET sigmaaldrich.comdrugbank.comnih.gov.

Crucially, in vitro studies have established that the pharmacological profile of 10-Hydroxy Amitriptyline closely resembles that of Nortriptyline, although it is significantly weaker in its activity nih.gov. This indicates that 10-Hydroxy Amitriptyline functions preferentially as a norepinephrine reuptake inhibitor, with less activity at the serotonin transporter. This profile distinguishes it from the mixed SERT/NET inhibitory action of its parent compound, Amitriptyline.

Amitriptyline demonstrates high affinity for alpha-1 (α1) adrenergic receptors, an interaction that contributes to its cardiovascular effects. The metabolite Amitriptylinoxide has been shown to have an approximately 60-fold lower affinity for alpha-receptors than Amitriptyline, indicating that metabolic conversion can drastically reduce activity at this site nih.gov. Following this pattern, 10-Hydroxy Amitriptyline is expected to have a lower affinity for α-adrenergic receptors than Amitriptyline. This reduced interaction would imply a lesser contribution to the α-adrenergic blockade associated with the parent drug.

Cellular Signaling Pathway Modulation (In Vitro)

Specific in vitro studies detailing the direct modulation of cellular signaling pathways by 10-Hydroxy Amitriptyline are not extensively covered in the reviewed literature. However, the effects of the parent compound, Amitriptyline, have been investigated. Amitriptyline has been shown to modulate second messenger systems subsequent to receptor binding. For example, through its interaction with α1-adrenergic receptors, Amitriptyline can influence the inositol (B14025) triphosphate (IP3) signaling cascade in the brain. Given that 10-Hydroxy Amitriptyline has a different receptor binding profile, particularly its reduced affinity for α1-adrenergic receptors, its impact on these specific downstream signaling pathways would likely be attenuated compared to Amitriptyline.

Comparative Pharmacological Profiles with Amitriptyline and Other Metabolites

The pharmacological profile of 10-Hydroxy Amitriptyline is distinct from that of its parent drug, Amitriptyline, and is more aligned with, though weaker than, the other major metabolite, Nortriptyline.

Amitriptyline: Exhibits a broad pharmacological profile characterized by potent, mixed inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET) sigmaaldrich.comdrugbank.com. It also possesses high affinity for muscarinic M1, histamine H1, and alpha-1 adrenergic receptors nih.gov.

Nortriptyline: This secondary amine metabolite is a more selective and potent inhibitor of NET compared to SERT sigmaaldrich.comdrugbank.comnih.gov. It retains significant, though sometimes reduced, affinity for muscarinic, histamine, and adrenergic receptors compared to Amitriptyline.

10-Hydroxy Amitriptyline: This hydroxylated metabolite has a pharmacological profile that is qualitatively similar to Nortriptyline, showing a preference for NET inhibition over SERT inhibition nih.gov. However, its potency as a transporter inhibitor is significantly weaker than both Nortriptyline and Amitriptyline nih.gov. Furthermore, consistent with the pattern of hydroxylated metabolites, it is characterized by reduced affinity for muscarinic, histamine, and alpha-adrenergic receptors compared to Amitriptyline. This suggests a profile with potentially fewer receptor-mediated side effects but also a less potent primary mechanism of action.

Interactive Data Table: Comparative Receptor and Transporter Binding Profiles

| Compound | Primary Target | Muscarinic Receptor Affinity | Histamine H1 Receptor Affinity | Alpha-1 Adrenergic Receptor Affinity |

| Amitriptyline | SERT/NET Inhibition (Balanced) | High | Very High | High |

| Nortriptyline | NET Inhibition (Selective) | High | High | High |

| 10-Hydroxy Amitriptyline | NET Inhibition (Nortriptyline-like) | Reduced Affinity | Reduced Affinity | Reduced Affinity |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of bioanalytical methods for 10-Hydroxy Amitriptyline (B1667244), providing the necessary separation from the parent drug, other metabolites, and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection is a widely used technique for the determination of 10-Hydroxy Amitriptyline. These methods offer robustness and are suitable for routine analysis in research settings. scispace.com A simple and sensitive HPLC-DAD method has been developed for the simultaneous determination of amitriptyline and its metabolites, including the E- and Z-isomers of 10-hydroxyamitriptyline (B1197387), in human plasma. scispace.com The separation is typically achieved on reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). scispace.comnih.gov UV detection is commonly performed at a wavelength around 210 nm or 214 nm to achieve adequate sensitivity. nih.govum.edu.mt The limit of detection for these methods is often in the low nanogram per milliliter (ng/mL) range, making them suitable for pharmacokinetic studies. scispace.comnih.gov

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | Supelcosil C8 reversed-phase | Lichrospher RP8ec | Kinetex® C18 |

| Mobile Phase | Methanol–sodium phosphate buffer–amine modifier | Phosphate buffer (pH 2.3) and acetonitrile (B52724) (63:37, v/v) | 31% acetonitrile and 69% phosphate buffer (pH 5.6) |

| Detection | UV at 214 nm | DAD at 210 nm | UV at 210 nm |

| Limit of Detection | Approx. 1 ng/ml | 5 ng/mL | Not Specified |

| Reference | nih.gov | scispace.com | um.edu.mt |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of 10-Hydroxy Amitriptyline. Due to the low volatility and polar nature of the hydroxylated metabolites, derivatization is often required to improve their chromatographic properties. nih.gov A common approach involves the dehydration of the alcohol metabolites during sample preparation. nih.gov Chemical Ionization (CI) is a soft ionization technique that can be used to minimize fragmentation and enhance the abundance of the molecular ion, which is beneficial for quantification. nih.govmdpi.com In GC-CIMS methods, isobutane (B21531) can be used as both the carrier gas and the CI reagent gas. nih.gov Stable isotope-labeled internal standards, such as deuterated analogs of 10-Hydroxy Amitriptyline, are frequently employed to ensure accurate quantification. nih.gov The assay sensitivity for GC-MS methods can reach the sub-ng/mL level. nih.govsigmaaldrich.com

| Parameter | GC-MS/CIMS Method Details |

| Technique | Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CIMS) |

| Derivatization | Dehydration of alcohol metabolites |

| Carrier/Reagent Gas | Isobutane |

| Internal Standard | Deuterated analogs |

| Assay Sensitivity | 0.5 ng/ml |

| Reference | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of 10-Hydroxy Amitriptyline in biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities. nih.govresearchgate.net This technique allows for the direct analysis of the analyte without the need for derivatization. The separation is typically performed on a reversed-phase C18 column. nih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). nih.govresearchgate.net The method can simultaneously determine amitriptyline, nortriptyline (B1679971), and their hydroxy metabolites, including the E- and Z-isomers of 10-Hydroxy Amitriptyline. nih.gov The lower limit of quantitation (LLOQ) for LC-MS/MS methods is typically in the sub-ng/mL range, for instance, 0.5 ng/mL in human serum. nih.gov

| Parameter | LC-MS/MS Method Details |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry |

| Column | ACE C18 |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantitation | 0.5 ng/mL |

| Reference | nih.gov |

Sample Preparation and Extraction Methodologies for Research Matrices

Effective sample preparation is critical to remove interferences from biological matrices such as plasma, serum, and urine, and to concentrate the analyte before instrumental analysis. scispace.comnih.gov The most common techniques for the extraction of 10-Hydroxy Amitriptyline are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a widely used method that involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. scispace.comnih.gov A common LLE procedure for 10-Hydroxy Amitriptyline from plasma involves the use of a hexane-butanol mixture, followed by back-extraction into an acidic solution like phosphoric acid. nih.gov Another LLE protocol utilizes a two-step extraction with a hexane:isopropylic alcohol mixture. scispace.com

Solid-Phase Extraction (SPE) is another effective technique that uses a solid sorbent to retain the analyte from the sample matrix. Interferences are washed away, and the analyte is then eluted with a suitable solvent.

Protein Precipitation is a simpler and faster sample preparation technique that can be employed, particularly for LC-MS/MS analysis. nih.gov This method involves adding a precipitating agent, such as a solvent, to the sample to denature and remove proteins. nih.gov

| Extraction Method | Matrix | Key Reagents/Solvents | Reference |

| Liquid-Liquid Extraction | Plasma, Liver Tissue | Hexane-butanol, Phosphoric acid | nih.gov |

| Liquid-Liquid Extraction | Plasma | Hexane:isopropylic alcohol (95:5, v/v), Tris buffer (pH 9.5), Phosphoric acid (0.1%) | scispace.com |

| Protein Precipitation | Human Serum | Simple protein precipitation followed by dilution | nih.gov |

Isomeric Separation and Quantification (E- and Z-Isomers)

10-Hydroxy Amitriptyline exists as two geometric isomers, (E)-10-Hydroxy Amitriptyline and (Z)-10-Hydroxy Amitriptyline. As these isomers may have different pharmacological activities and metabolic fates, their separation and individual quantification are important in research. nih.govnih.gov

Several chromatographic methods have been developed to separate the E- and Z-isomers. HPLC methods utilizing C18 or C8 columns can achieve baseline separation of these isomers. nih.govnih.gov For instance, an LC-MS/MS method using an ACE C18 column was able to separate the isobaric E- and Z-isomers of both 10-hydroxyamitriptyline and 10-hydroxynortriptyline (B30761). nih.gov The enantiomers of the E- and Z-isomers have also been separated by HPLC after derivatization with a chiral reagent, such as R-(+)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride (Mosher's reagent). nih.gov

| Technique | Column/Stationary Phase | Key Methodological Detail | Reference |

| LC-MS/MS | ACE C18 | Separation of isobaric E- and Z-isomers | nih.gov |

| HPLC | Supelcosil C8 reversed-phase | Separation of E and Z isomers of 10-hydroxynortriptyline | nih.gov |

| HPLC | Not specified | Separation of enantiomers as diastereomeric derivatives using Mosher's reagent | nih.gov |

Development and Validation of Analytical Methods for Research Use

The development and validation of analytical methods for 10-Hydroxy Amitriptyline are performed in accordance with international guidelines to ensure the reliability of the generated data. scispace.comnih.gov Method validation encompasses the assessment of several key parameters:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For an LC-MS/MS method, a linear response was established for concentrations ranging from 0.5 to 400 ng/mL with a correlation coefficient (r²) greater than 0.999. nih.gov

Precision and Accuracy: Precision, expressed as the relative standard deviation (RSD), and accuracy, expressed as the percentage of the nominal concentration, are evaluated at multiple concentration levels. For an HPLC-DAD method, the precision (RSD%) was lower than 12.1%, and the accuracy was in the range of 93.1% to 102.5%. scispace.com

Sensitivity: The sensitivity of the method is determined by the lower limit of detection (LOD) and the lower limit of quantitation (LLOQ). An HPLC-DAD method reported an LOD of 5 ng/mL for all analytes. scispace.com An LC-MS/MS method achieved an LLOQ of 0.5 ng/mL. nih.gov

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix components.

Recovery: The extraction efficiency of the sample preparation method is assessed to ensure consistent and adequate recovery of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is evaluated to ensure the integrity of the samples.

| Validation Parameter | HPLC-DAD Method | LC-MS/MS Method |

| Linearity Range | Not specified | 0.5–400 ng/mL (r² > 0.999) |

| Precision (RSD%) | < 12.1% | Not specified |

| Accuracy | 93.1% to 102.5% | Not specified |

| LOD/LLOQ | LOD: 5 ng/mL | LLOQ: 0.5 ng/mL |

| Reference | scispace.com | nih.gov |

Preclinical and in Vitro Investigation Models

Metabolic Fate Studies in Microsomal and Recombinant Enzyme Systems

The biotransformation of amitriptyline (B1667244) and its metabolites is a complex process primarily mediated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems. In vitro models using liver microsomes and recombinant enzymes have been instrumental in elucidating these pathways.

Amitriptyline is extensively metabolized in the liver, with hydroxylation and N-demethylation being the major initial steps. nih.govresearchgate.net The formation of 10-hydroxy amitriptyline is a significant metabolic route. nih.govnih.gov Studies using human liver microsomes have identified CYP2D6 as the principal enzyme responsible for the stereoselective hydroxylation of amitriptyline to (E)-10-hydroxy amitriptyline. researchgate.netnih.gov The (E)-isomer is typically the major product formed. researchgate.netnih.gov

Further metabolism of 10-hydroxy amitriptyline involves glucuronidation, a process that increases the water solubility of the compound, facilitating its excretion. nih.gov The disposition of the 10-hydroxy metabolites is partially enantioselective, particularly concerning their glucuronidation and reversible oxidation to ketone derivatives. nih.gov

Recombinant enzyme systems, which express specific CYP or UGT enzymes, have allowed for a more precise determination of the roles of individual enzymes. For instance, studies with recombinant CYP2D6 have confirmed its primary role in the 10-hydroxylation of amitriptyline. researchgate.netnih.gov Similarly, various UGT isoforms have been investigated to understand their contribution to the glucuronidation of 10-hydroxy amitriptyline.

The metabolic pathways of amitriptyline are summarized in the table below:

| Parent Compound | Primary Metabolic Reaction | Major Metabolite(s) | Key Enzymes Involved |

| Amitriptyline | Hydroxylation | 10-hydroxy amitriptyline | CYP2D6 researchgate.netnih.gov |

| Amitriptyline | N-demethylation | Nortriptyline (B1679971) | CYP2C19 researchgate.net |

| 10-hydroxy amitriptyline | Glucuronidation | 10-hydroxy amitriptyline glucuronide | UGTs nih.gov |

| 10-hydroxy amitriptyline | Oxidation | Ketone derivatives | Not specified |

Cellular Assay Systems for Mechanistic Research

While specific cellular assay systems focusing solely on the mechanistic research of 10-hydroxy amitriptyline oxalate (B1200264) are not extensively detailed in the provided search results, general principles of cell-based assays are relevant. High-content screening (HCS) and other cellular assays are powerful tools for investigating the molecular and cellular effects of drug compounds. nih.gov

These systems can be employed to:

Assess the impact of 10-hydroxy amitriptyline on neuronal cell lines to understand its potential effects on neurotransmitter systems.

Investigate the compound's influence on specific cellular pathways, such as those involved in pain signaling or inflammation, which are relevant to the therapeutic actions of amitriptyline. nih.gov

Utilize reporter gene assays to determine if 10-hydroxy amitriptyline can modulate the expression of specific genes. nih.gov

Although direct studies are not cited, the established antimicrobial properties of the parent compound, amitriptyline hydrochloride, have been investigated using in vitro tests against various bacterial and fungal strains. nih.gov Similar assays could be adapted to evaluate the potential antimicrobial activity of its metabolites.

Comparative Studies in Animal Models (Focusing on Metabolic Pathways and Distribution, not Efficacy)

Animal models are indispensable for understanding the in vivo metabolism and distribution of drug compounds. Comparative studies in different animal species help to identify similarities and differences in metabolic pathways, which can be crucial for extrapolating findings to humans.

In a study using Swiss CD1 mice, the pharmacokinetics of amitriptyline and its metabolites, including the E and Z isomers of 10-hydroxy amitriptyline, were investigated in plasma and brain tissue. nih.gov This research revealed that with repeated administration, the hydroxylation reactions could become saturated, leading to a shift in the metabolic profile. nih.gov Specifically, the levels of hydroxylated metabolites, including 10-hydroxy amitriptyline, decreased in both plasma and brain, while demethylated metabolites became more preponderant. nih.gov

Another comparative study in female Sprague-Dawley rats examined the in vitro metabolism of amitriptyline in liver microsomes. nih.gov This study highlighted that hydroxylation was a major metabolic reaction for amitriptyline in this model. nih.gov The findings from such animal studies provide valuable context for interpreting human metabolic data.

The table below summarizes the findings from a comparative study in mice:

| Administration | Metabolite(s) with Increased Levels (Plasma) | Metabolite(s) with Decreased Levels (Plasma) | Metabolite(s) with Increased Levels (Brain) | Metabolite(s) with Decreased Levels (Brain) |

| Repeated | Nortriptyline, Demethylnortriptyline nih.gov | Amitriptyline, 10-hydroxy amitriptyline, 10-hydroxynortriptyline (B30761) nih.gov | Nortriptyline, Demethylnortriptyline nih.gov | Amitriptyline, 10-hydroxy amitriptyline nih.gov |

These preclinical and in vitro models provide a foundational understanding of the metabolic journey of 10-hydroxy amitriptyline, from its formation by specific enzymes to its distribution and further transformation in biological systems.

Structure Activity Relationship Sar and Stereochemical Considerations

Influence of 10-Hydroxyl Group on Molecular Interactions

The introduction of a hydroxyl group at the 10-position of the dibenzocycloheptene ring of amitriptyline (B1667244) fundamentally alters its interaction with metabolic enzymes and target receptors. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system, specifically CYP2D6. ontosight.ai The addition of the polar hydroxyl group generally leads to metabolites, such as cis- and trans-10-hydroxyamitriptyline, that have a pharmacological profile similar to the parent compound's active metabolite, nortriptyline (B1679971), but are significantly weaker. drugbank.com

The presence of the hydroxyl group increases the molecule's polarity, which facilitates further metabolic processes such as glucuronidation, preparing it for excretion. drugbank.comnih.gov While amitriptyline is noted for its potent anticholinergic and sedative properties, its hydroxylated metabolites are considered to have a reduced but still present level of activity. drugbank.com The hydroxyl group can form hydrogen bonds, potentially altering the binding affinity and orientation of the molecule within the binding pockets of transporters and receptors compared to the non-hydroxylated parent compound. This structural modification is a key step in the detoxification and elimination pathway of amitriptyline. drugbank.com

Differential Activities and Metabolic Fates of (E) and (Z) Stereoisomers

The hydroxylation of amitriptyline at the 10-position results in the formation of two geometric isomers, (E)-10-hydroxyamitriptyline and (Z)-10-hydroxyamitriptyline, which are also racemic, existing as pairs of enantiomers. ontosight.ainih.gov The formation and subsequent metabolism of these stereoisomers are highly stereo- and enantioselective. nih.gov

Studies have shown that the metabolism of amitriptyline predominantly produces the (E)-10-hydroxy stereoisomers. nih.gov In plasma, the trans (or E) isomers of 10-hydroxyamitriptyline (B1197387) and its demethylated metabolite, 10-hydroxynortriptyline (B30761), are found in higher concentrations than the cis (or Z) isomers. nih.gov Specifically, in steady-state plasma concentrations of patients, trans-10-OH nortriptyline was the most predominant of the hydroxylated metabolites. nih.gov

The metabolic fate of these isomers also differs significantly, particularly in their conjugation pathways. nih.gov Research on the urinary excretion of these metabolites has revealed that (E)-10-hydroxyamitriptyline is primarily excreted as the O-glucuronide of the (-)-enantiomer. nih.gov In contrast, the N-glucuronide of (E)-10-hydroxyamitriptyline contains roughly equal amounts of both the (+) and (-) enantiomers. nih.gov For the (Z) isomer, one study noted an excess of the (+)-enantiomer in its unconjugated, total conjugated, and N-glucuronidated forms. nih.gov This demonstrates a high degree of stereoselectivity in the enzymatic processes of both hydroxylation and subsequent conjugation.

Table 1: Relative Plasma Concentrations of Amitriptyline and its Metabolites nih.gov

| Compound | Mean Concentration (% of Total) |

| Amitriptyline (AT) | 30% |

| Nortriptyline (NT) | 27% |

| trans-10-OH Nortriptyline | 33% |

| trans-10-OH Amitriptyline | 4.0% |

| cis-10-OH Nortriptyline | 4.0% |

| cis-10-OH Amitriptyline | 1.1% |

Computational Chemistry and Molecular Modeling Studies of 10-Hydroxy Amitriptyline

While specific computational studies focusing exclusively on 10-hydroxy amitriptyline oxalate (B1200264) are limited in the public domain, molecular modeling of the parent compound, amitriptyline, and other tricyclic antidepressants (TCAs) provides valuable insights into their structure-activity relationships. j-morphology.com These studies investigate how the three-dimensional structure of TCAs influences their interaction with biological targets, such as ion channels and neurotransmitter transporters. j-morphology.com

Molecular docking and molecular dynamics simulations have been employed to understand the binding mechanisms of TCAs like amitriptyline to targets such as the NMDA receptor, which is relevant to their analgesic effects. j-morphology.com These computational models can predict binding sites and the stability of the drug-receptor complex. For instance, studies have identified specific binding sites for TCAs within the ion channel of the NMDA receptor and have highlighted the importance of the drug's cationic group in stabilizing the interaction. j-morphology.com

Although these studies often focus on the parent drug, the methodologies are directly applicable to its metabolites. A computational analysis of (E)- and (Z)-10-hydroxy amitriptyline would likely reveal differences in their conformational flexibility and binding energies to various receptors and enzymes. The introduction of the 10-hydroxyl group would alter the molecule's electrostatic potential and hydrogen bonding capabilities, factors that are critical in molecular docking simulations. Such studies could elucidate the structural basis for the observed differences in the metabolic fates and potencies of the (E) and (Z) stereoisomers. drugbank.comnih.gov

Role As a Certified Reference Material in Research

Application in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods are fundamental for the reliable quantification of drug metabolites in biological matrices and pharmaceutical formulations. 10-Hydroxy Amitriptyline (B1667244) Oxalate (B1200264), as a CRM, is essential for these processes. aquigenbio.com It allows researchers to establish key performance characteristics of an analytical method, ensuring it is fit for its intended purpose.

Detailed research findings demonstrate the use of 10-Hydroxy Amitriptyline standards in the development of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov For instance, a method was developed for the simultaneous determination of amitriptyline, nortriptyline (B1679971), and their hydroxy-metabolites, including E-10-hydroxyamitriptyline (E-OH AMI), in human serum. nih.gov

During method validation, the CRM is used to:

Establish Linearity: A series of dilutions of the 10-Hydroxy Amitriptyline Oxalate standard are prepared and analyzed to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.govijrpb.com In one study, a linear response was confirmed for concentrations ranging from 0.5 to 400 ng/mL. nih.gov

Determine Sensitivity: The Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy, is established. For the LC-MS/MS method, the LLOQ for all analytes, including the hydroxy metabolite, was 0.5 ng/mL. nih.gov

Assess Accuracy and Precision: The accuracy of the method is determined by comparing the measured concentration of the CRM to its known certified value. Precision is evaluated by repeatedly analyzing the standard to ensure the results are consistent and reproducible. ijrpb.com

Confirm Specificity: The CRM helps to ensure that the analytical method can unequivocally detect and quantify 10-Hydroxy Amitriptyline without interference from other components in the sample, such as the parent drug or other metabolites. ijrpb.com In one validated method, the distinct retention time of E-10-hydroxyamitriptyline at 1.21 minutes demonstrated specificity. nih.gov

The table below summarizes the validation parameters from a published LC-MS/MS method for the analysis of Amitriptyline and its metabolites, including 10-Hydroxy Amitriptyline. nih.gov

| Parameter | Finding |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | E-10-hydroxyamitriptyline (E-OH AMI) |

| Matrix | Human Serum |

| Linearity Range | 0.5–400 ng/mL (r² > 0.999) |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Retention Time | 1.21 minutes |

Use in Quality Control (QC) Applications for Synthetic and Formulation Research

In synthetic and formulation research, maintaining stringent quality control is paramount to ensure the final product's identity, purity, and consistency. nih.gov this compound as a CRM is integral to these QC applications. aquigenbio.com

During the synthesis of active pharmaceutical ingredients (APIs) and their related compounds, the CRM is used as a reference point to:

Confirm Identity: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry compare the synthesized 10-Hydroxy Amitriptyline against the certified reference standard to confirm its chemical structure and identity. sigmaaldrich.comsigmaaldrich.com

Assess Purity: The CRM allows for the quantitative assessment of the purity of a synthesized batch. sigmaaldrich.com By comparing the chromatographic peak of the synthesized compound to the standard, the presence and quantity of impurities can be accurately determined.

In formulation research, where the API is combined with excipients to create a final dosage form, the this compound standard is used to:

Verify Drug Content: QC laboratories use the CRM to perform assays that verify the amount of the active substance in the final product, ensuring it meets the required specifications. nih.gov

Conduct Stability Studies: The standard is used in forced degradation studies, which help to identify potential degradation products and establish the stability profile of the drug substance and the formulated product under various environmental conditions. nih.gov

These QC measures, underpinned by the use of a reliable CRM, are essential throughout the manufacturing process, from the inspection of raw materials to the final release testing of the product. nih.gov

Traceability to Pharmacopeial Standards (USP, EP) in Research Contexts

Traceability is a critical concept in analytical science, ensuring that a measurement result can be related to a recognized national or international standard through an unbroken chain of comparisons. For pharmaceutical reference standards, this often means traceability to the primary standards of major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). aquigenbio.comscientificlabs.co.uk

Certified Reference Materials like this compound are qualified as secondary standards. scientificlabs.co.uk These secondary standards are directly compared against and characterized using primary pharmacopeial standards. scientificlabs.co.uk This process confers traceability, which provides a high degree of confidence in the identity, purity, and concentration of the CRM.

While some suppliers explicitly state that their amitriptyline-related secondary standards offer multi-traceability to USP and EP primary standards, others indicate that for compounds like this compound, traceability can be established based on feasibility. aquigenbio.comscientificlabs.co.uk The use of a CRM with established traceability to pharmacopeial standards is crucial for regulatory compliance and for ensuring the comparability and reliability of analytical results across different laboratories and studies. aquigenbio.com This is particularly important in the context of Abbreviated New Drug Applications (ANDA) submissions. aquigenbio.com

Future Directions in Academic Research

Elucidation of Minor Metabolic Pathways and Novel Metabolites

The primary metabolism of amitriptyline (B1667244) involves N-demethylation to nortriptyline (B1679971), primarily via the CYP2C19 enzyme, and subsequent hydroxylation at the 10-position by CYP2D6 to form (E)- and (Z)-10-hydroxynortriptyline. researchgate.net Similarly, amitriptyline itself is hydroxylated to form 10-hydroxy amitriptyline. While these are the dominant routes, the complete metabolic profile is more complex.

Future research must focus on identifying and quantifying the less prominent metabolic pathways. Oxidative attacks on the aromatic ring system can lead to the formation of phenols and dihydrodiols, while further oxidation of the ethylene (B1197577) bridge can produce isomeric glycols. nih.gov Additionally, N-oxidation can form amitriptylinoxide, which may then undergo its own hydroxylation reactions. nih.gov The enzymes responsible for these minor transformations are not fully known. Advanced analytical techniques could uncover novel, previously uncharacterized metabolites, providing a more holistic view of amitriptyline's biotransformation and the role of 10-hydroxy amitriptyline within it.

Table 1: Known and Potential Metabolic Pathways of Amitriptyline

| Pathway Type | Metabolite(s) | Primary Enzyme(s) | Research Focus |

| Major: Demethylation | Nortriptyline | CYP2C19 pharmgkb.orgnih.gov | Well-established |

| Major: Hydroxylation | (E)- and (Z)-10-Hydroxy Amitriptyline, (E)- and (Z)-10-Hydroxynortriptyline | CYP2D6 nih.govpharmgkb.org | Characterizing stereoselectivity |

| Minor: Aromatic Oxidation | Phenolic derivatives, Dihydrodiols | Unknown | Identification and quantification |

| Minor: Further Hydroxylation | Isomeric glycols | Unknown | Structural elucidation |

| Minor: N-Oxidation | Amitriptylinoxide, 10-Hydroxy Amitriptylinoxide | Unknown | Quantifying contribution to metabolism |

| Minor: Conjugation | Glucuronides | UGTs | Characterizing specific UGT isoforms |

Advanced Spectroscopic Characterization for Structural Confirmation in Research

The standard methods for analyzing amitriptyline and its metabolites in biological samples include high-performance liquid chromatography (HPLC) with ultraviolet detection and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govscielo.br These techniques are excellent for quantification but can be limited in providing definitive structural information, especially for distinguishing between subtle isomeric forms like the (E) and (Z) isomers of 10-hydroxy metabolites. nih.gov

Future research will necessitate the application of more sophisticated spectroscopic methods for unambiguous structural confirmation of novel or poorly understood metabolites. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, can provide highly accurate mass data, facilitating the determination of elemental compositions and aiding in the identification of unknown compounds through fragmentation pattern analysis. researchgate.net For complete and unequivocal structural elucidation, particularly of novel isomers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard. Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) are emerging as powerful tools for highly sensitive detection of analytes within complex biological matrices like blood or saliva. nih.gov

Table 2: Comparison of Analytical Techniques for Metabolite Characterization

| Technique | Primary Application | Advantages | Limitations in Metabolite Research |

| HPLC-UV | Quantification | Robust, cost-effective | Low specificity, cannot identify unknowns |

| LC-MS/MS | Quantification, Targeted identification | High sensitivity and selectivity nih.gov | Requires reference standards, limited for novel discovery |

| HRMS (e.g., Q-TOF) | Identification of unknowns, Structural inference | High mass accuracy, formula determination researchgate.net | Does not provide definitive 3D structure |

| NMR Spectroscopy | Definitive structural elucidation | Unambiguous structure and stereochemistry | Lower sensitivity, requires pure samples |

| SERS | Ultra-sensitive detection | High sensitivity in complex matrices nih.gov | Primarily for detection, not structural elucidation |

High-Throughput Screening of 10-Hydroxy Amitriptyline Derivatives for Novel Mechanistic Insights

The 10-hydroxy amitriptyline molecule presents a scaffold that can be chemically modified to create a library of new derivatives. High-throughput screening (HTS) of such a library could rapidly identify compounds with novel or improved pharmacological profiles. nih.gov By systematically altering key functional groups—such as modifying or replacing the hydroxyl group, changing the length or substitution of the alkylamino side chain, or altering the tricyclic core—researchers can explore the structure-activity relationships (SAR) in fine detail.

These derivative libraries can be screened against a wide array of biological targets. Beyond the primary targets like the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters nih.gov, assays could probe for activity at other receptors to identify compounds with a more selective mechanism or beneficial polypharmacology. For instance, screening against various G-protein coupled receptors (GPCRs) or ion channels could uncover novel therapeutic applications or lead to derivatives with fewer off-target effects, such as reduced anticholinergic or antihistaminic activity. pharmgkb.org In vitro functional assays, such as those measuring forced swim test behaviors in animal models, can also be adapted for higher throughput to screen for antidepressant-like effects. nih.govkazanmedjournal.ru

Table 3: Hypothetical High-Throughput Screening Workflow for 10-Hydroxy Amitriptyline Derivatives

| Step | Description | Objective | Example Assays |

| 1. Library Synthesis | Create a diverse set of chemical analogs of 10-hydroxy amitriptyline. | Explore chemical space around the core scaffold. | Parallel synthesis, combinatorial chemistry. |

| 2. Primary Screening | Rapidly test all derivatives against key targets. | Identify "hit" compounds with desired activity. | Radioligand binding assays (SERT, NET), Ca2+ flux assays. nih.gov |

| 3. Secondary Screening | Further characterize "hits" for potency, selectivity, and mechanism. | Confirm activity and prioritize compounds. | Dose-response curves, cell-based functional assays, selectivity panels against off-targets. |

| 4. In Vitro Profiling | Test prioritized compounds in more complex biological systems. | Evaluate potential efficacy and identify liabilities. | hiPSC-derived neuron cultures, co-culture models. nih.gov |

Integration of Omics Technologies in Metabolic and Pharmacological Research

The future of pharmacological research on 10-hydroxy amitriptyline lies in the integration of "omics" technologies to create a systems-level understanding of its effects.

Pharmacogenomics : Research has already established that genetic variations in CYP2D6 and CYP2C19 significantly impact amitriptyline metabolism and plasma concentrations. researchgate.netpharmgkb.orgnih.gov Future studies should expand this to investigate how polymorphisms in other enzymes (e.g., UGTs for glucuronidation) or drug transporters specifically affect the disposition of 10-hydroxy amitriptyline and its own metabolites. This could lead to more refined, personalized medicine approaches. pharmgkb.orgiasp-pain.org

Metabolomics : Untargeted metabolomics uses high-resolution mass spectrometry to capture a global snapshot of all small-molecule metabolites in a biological sample. Applying this to patient samples (e.g., plasma or urine) can lead to the discovery of entirely new, previously unknown metabolites of amitriptyline, providing a complete and unbiased view of its metabolic fate. nih.gov

Transcriptomics and Proteomics : These technologies analyze the expression of genes (RNA) and proteins, respectively. They can be used to investigate how 10-hydroxy amitriptyline and its derivatives modulate cellular pathways within target tissues like the brain. nih.gov For example, research could explore how these compounds alter the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), components of inflammatory signaling pathways, or proteins involved in synaptic plasticity, moving beyond the classical monoamine hypothesis to uncover novel mechanisms of action. nih.govnih.gov

Table 4: Application of Omics Technologies to 10-Hydroxy Amitriptyline Research

| Omics Field | Technology/Platform | Specific Research Question | Potential Impact |

| Pharmacogenomics | Genotyping arrays, Next-gen sequencing | Do variants in UGT or ABC transporter genes affect 10-hydroxy amitriptyline clearance? | Improved dosing algorithms, prediction of response. nih.gov |

| Metabolomics | LC-HRMS, GC-MS | What is the full spectrum of amitriptyline metabolites in slow vs. fast metabolizers? | Discovery of novel biomarkers and metabolic pathways. |

| Transcriptomics | RNA-Sequencing | How does 10-hydroxy amitriptyline alter gene expression in neuronal cells? | Identification of novel drug targets and mechanisms. nih.gov |

| Proteomics | Mass spectrometry-based proteomics | Which protein networks are modulated by treatment with 10-hydroxy amitriptyline derivatives? | Understanding downstream effects on cellular function and signaling. nih.gov |

Q & A

Q. How can 10-Hydroxy Amitriptyline Oxalate (10-HAAO) be reliably quantified in biological matrices?

Methodological Answer:

- Use capillary gas chromatography with nitrogen-sensitive detection (GC-NPD) or high-performance liquid chromatography (HPLC) to separate and quantify 10-HAAO alongside its isomers (e.g., E/Z configurations) and parent compounds (amitriptyline, nortriptyline).

- Optimize extraction protocols (e.g., liquid-liquid extraction at pH 9–10) to isolate metabolites from plasma or urine .

- Validate sensitivity thresholds (e.g., detection limits <10 ng/mL) to account for low metabolite concentrations in prolonged excretion phases .

Q. What are the primary metabolic pathways of 10-HAAO in vivo?

Methodological Answer:

- 10-HAAO is a secondary metabolite of amitriptyline, formed via CYP2D6-mediated hydroxylation of the tricyclic ring system.

- Key pathways include:

- Phase I metabolism : Hydroxylation at the 10-position, yielding (±)-E/Z isomers.

- Phase II metabolism : Glucuronidation or sulfation of hydroxyl groups for renal excretion .

- Monitor urinary excretion profiles to distinguish between free and conjugated metabolites using enzymatic hydrolysis (e.g., β-glucuronidase) .

Q. How does 10-HAAO’s pharmacokinetic profile compare to amitriptyline?

Methodological Answer:

- Prolonged elimination half-life : 10-HAAO exhibits slower clearance than amitriptyline due to hydroxylation and conjugation, requiring extended sampling periods (e.g., up to 9 days post-administration) .

- Use population pharmacokinetic modeling to account for inter-individual variability, particularly in CYP2D6 poor vs. extensive metabolizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity of 10-HAAO metabolites?

Methodological Answer:

- Comparative in vitro assays : Test 10-HAAO’s affinity for serotonin/norepinephrine transporters (SERT/NET) versus amitriptyline. Note that hydroxylation reduces potency at SERT but retains NET activity .

- Species-specific models : Use human hepatocytes or transfected cell lines (e.g., HEK293 expressing CYP2D6) to avoid interspecies metabolic discrepancies .

Q. What experimental designs optimize detection of 10-HAAO’s therapeutic effects in depression models?

Methodological Answer:

- Animal models : Employ chronic mild stress (CMS) or forced swim tests (FST) in rodents, with dose-response studies comparing 10-HAAO to amitriptyline.

- Endpoint selection : Use Montgomery-Åsberg Depression Rating Scale (MADRS) for clinical correlation, as it is more sensitive to metabolite-driven changes than the Hamilton Scale .

Q. How do solubility and formulation challenges impact 10-HAAO’s preclinical testing?

Methodological Answer:

Q. What statistical approaches address variability in hydroxylation efficiency across populations?

Methodological Answer:

- Pharmacogenetic stratification : Phenotype subjects using debrisoquine or mephenytoin to identify CYP2D6 metabolizer status.

- Mixed-effects models : Analyze metabolite/parent drug ratios to quantify genotype-phenotype correlations .

Key Challenges and Future Directions

- Contradictions in metabolite activity : Reconcile in vitro inactivity (e.g., SERT assays) with in vivo efficacy via longitudinal clinical trials .

- Standardized oxalate quantification : Develop robust protocols to address variability in dietary oxalate interference during urinary metabolite analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.